Enhanced Binding Affinity vs. 135H12
Targefrin demonstrates a >10-fold improvement in binding affinity for EphA2-LBD compared to the prior lead peptide-mimetic agent 135H12 [1]. While 135H12 showed an IC50 of approximately 100 nM [2], targefrin achieves an IC50 of 10.8 nM in the same biochemical assay [1]. This enhanced affinity is critical for achieving robust target engagement at lower concentrations.
| Evidence Dimension | Binding Affinity (IC50 for EphA2-LBD) |
|---|---|
| Target Compound Data | IC50 = 10.8 nM |
| Comparator Or Baseline | 135H12 (prior peptide-mimetic): IC50 ≈ 100 nM |
| Quantified Difference | Approximately 9.3-fold improvement (10.8 nM vs ~100 nM) |
| Conditions | Biochemical DELFIA displacement assay |
Why This Matters
Higher affinity ensures more reliable target engagement in complex biological systems, reducing the required dose and potential for off-target effects in cellular and in vivo studies.
- [1] Pellecchia M, Baggio C, Udompholkul P, et al. EPHA2 TARGETING AGENTS AND USES THEREOF. US Patent App. 20260078146, 2023. View Source
- [2] Gambini L, Salem AF, Udompholkul P, Tan XF, Baggio C, Shah N, Aronson A, Song J, Pellecchia M. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell. ACS Chem Biol. 2018 Sep 21;13(9):2633-2644. View Source
